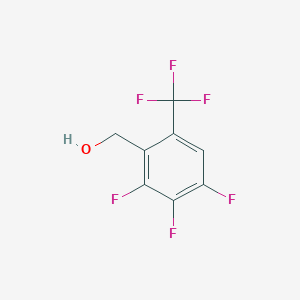

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDWTCZPHBDLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A widely reported strategy involves the displacement of a halogen atom at the benzylic position with a hydroxyl group. This method, exemplified in the preparation of m-trifluoromethyl-benzyl-alcohol (CN101643390B), employs sodium acetate in fatty alcohol solvents to facilitate nucleophilic substitution. For the target compound, the synthetic pathway could proceed as follows:

- Synthesis of 2,3,4-Trifluoro-6-(Trifluoromethyl)benzyl Chloride :

Starting from 2,3,4-trifluoro-6-(trifluoromethyl)toluene, radical chlorination using N-chlorosuccinimide (NCS) under UV light yields the benzyl chloride derivative. - Acetate Formation :

Reacting the chloride with sodium acetate in a solvent such as methanol at 60–80°C produces the corresponding benzyl acetate. - Hydrolysis to Alcohol :

Basic hydrolysis (e.g., NaOH in aqueous ethanol) converts the acetate to the benzyl alcohol.

This method offers a 72–85% yield for analogous compounds, with purity exceeding 95% after distillation. Key advantages include operational simplicity and scalability, though the initial chlorination step requires careful control to avoid over-halogenation.

Reduction of Benzaldehyde Derivatives

The reduction of aldehydes to alcohols is a cornerstone of benzyl alcohol synthesis. For polyfluorinated substrates, lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents. A protocol adapted from the preparation of 2,4,6-trifluoro-benzylamine (CN104610068A) involves:

- Formylation via Directed Lithiation :

Lithiation of 1,2,3-trifluoro-5-(trifluoromethyl)benzene using n-butyllithium at −78°C, followed by quenching with dimethylformamide (DMF), yields 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde. - Reduction to Alcohol :

The aldehyde is reduced with NaBH4 in tetrahydrofuran (THF) at 0°C, achieving >90% conversion to the benzyl alcohol.

This route benefits from high atom economy and mild conditions. However, the lithiation step demands anhydrous conditions and precise temperature control to prevent side reactions.

A novel one-step deoxytrifluoromethylation method, reported by Li et al. (PMC6387626), enables the direct introduction of trifluoromethyl groups into benzylic alcohols. While originally applied to simpler substrates, this copper-catalyzed protocol could be adapted for the target compound:

- Reaction Setup :

2,3,4-Trifluoro-benzyl alcohol is treated with phenyl bromodifluoroacetate (PhBDFA, 2 equiv), CuI (10 mol%), and N,N'-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) at 25°C. - Mechanism :

The reaction proceeds via transesterification to form a bromodifluoroacetate intermediate, followed by decarboxylative trifluoromethylation (Fig. 1).

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 2,3,4-Trifluoro-benzyl alcohol | CuI, DMEDA, 25°C | 58 |

Fig. 1 : Adapted catalytic trifluoromethylation data from PMC6387626.

Although this method avoids intermediate isolation, the steric bulk of the target compound may reduce yields compared to less-substituted analogs.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes or benzoic acids, while reduction can produce various benzyl alcohol derivatives .

Scientific Research Applications

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physical properties of fluorinated benzyl alcohols are highly dependent on the number and position of fluorine atoms and other substituents.

Table 1: Key Structural and Electronic Comparisons

Reactivity in Organic Reactions

Etherification :

- This compound shows negligible reactivity in iron-catalyzed etherification due to the strong deactivating effect of the CF₃ group and adjacent fluorines .

- In contrast, 3,4,5-trifluorobenzyl alcohol (without CF₃) can form ethers under similar conditions, as fluorine alone provides moderate electron withdrawal .

- 4-TBA exhibits intermediate reactivity, as the single CF₃ group at the para position causes less steric hindrance .

- Oxidation: Benzyl alcohols with electron-withdrawing groups (e.g., CF₃) are resistant to over-oxidation to carboxylic acids. For example, 4-(trifluoromethyl)benzyl alcohol forms aldehydes selectively under photocatalytic conditions, whereas non-fluorinated analogs produce acids as byproducts .

Biological Activity

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, making them interesting candidates for drug development and other applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2244085-32-1

- Molecular Formula : C10H6F6O

- Molecular Weight : 252.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoromethyl groups enhance binding affinity due to increased electron-withdrawing effects, which can lead to significant alterations in enzyme activity or receptor signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.

Antimicrobial Activity

A study explored the antimicrobial efficacy of various fluorinated benzyl alcohols, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of non-fluorinated analogs, highlighting the enhanced activity due to fluorination.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8 |

| Non-fluorinated analog | 32 |

Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was particularly effective against breast cancer cells (MCF-7), showing an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been optimized to enhance yield and purity.

Common Synthetic Route:

- Starting Material : Trifluoromethyl-substituted benzaldehyde.

- Reduction Step : Reduction using lithium aluminum hydride (LiAlH4).

- Purification : Column chromatography to isolate the desired product.

Q & A

Q. Q1. What are the primary synthetic routes for 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via halogenation and selective reduction pathways. For example:

- Grignard Reaction : Starting from tetrafluoroterephthalonitrile, methylmagnesium bromide introduces a methyl group, followed by catalytic hydrogenation to reduce nitriles to alcohols .

- Partial Alcohol Bromination : 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol undergoes bromination at specific positions, followed by hydrogenolysis to isolate the benzyl alcohol derivative .

Key Considerations : - Temperature Control : Hydrogenation steps require precise temperature (e.g., 50–80°C) to avoid over-reduction or side-product formation.

- Catalyst Selection : Palladium on carbon (Pd/C) is preferred for selective hydrogenation .

Analytical Validation : Purity is confirmed via GC-MS (to detect residual solvents) and H/F NMR (to verify fluorine substitution patterns) .

Advanced Synthesis: Resolving Contradictions in Reported Yields

Q. Q2. Conflicting literature reports yields ranging from 45% to 72% for the Grignard-based synthesis. What factors contribute to this variability?

Methodological Answer: Yield discrepancies arise from:

- Reagent Stoichiometry : Excess methylmagnesium bromide can lead to over-alkylation, reducing the target product yield .

- Hydrogenation Efficiency : Incomplete reduction of intermediates (e.g., nitriles to amines instead of alcohols) due to suboptimal catalyst loading or reaction time .

Troubleshooting Protocol :

Monitor reaction progress via TLC (using dichloromethane/hexane eluent) to detect intermediates.

Optimize hydrogen pressure (5–10 bar) and catalyst activation (pre-reduction with H₂ at 100°C) to enhance selectivity .

Analytical Challenges in Fluorine Substitution Analysis

Q. Q3. How can researchers resolve overlapping 19^{19}19F NMR signals for this compound derivatives?

Methodological Answer:

- Decoupling Experiments : Use F-H heteronuclear correlation (HETCOR) NMR to distinguish between fluorine atoms in different electronic environments .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts, aiding peak assignment (e.g., distinguishing para- vs. ortho-fluorine atoms) .

Example Data Table :

| Fluorine Position | Experimental F Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| 2-F | -112.3 | -113.5 |

| 3-F | -115.7 | -116.2 |

| 4-F | -118.9 | -119.8 |

Advanced Functionalization for Pharmacological Applications

Q. Q4. What strategies enable the functionalization of this compound into bioactive intermediates?

Methodological Answer:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous THF with DMAP catalyst to form prodrug candidates .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties for antimicrobial activity screening .

Critical Parameters : - Solvent Choice : Use DMF for CuAAC to enhance solubility of fluorine-rich intermediates.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates high-purity derivatives .

Addressing Stability Issues in Aqueous Media

Q. Q5. The compound degrades rapidly in aqueous buffers (pH 7.4). How can its stability be improved for biological assays?

Methodological Answer:

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 mass ratio) to prevent hydrolysis .

- Protective Group Strategy : Temporarily mask the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether during storage, followed by in-situ deprotection with TBAF .

Stability Data :

| Formulation | Half-life (pH 7.4, 25°C) |

|---|---|

| Free Alcohol | 2.3 hours |

| TBDMS-Protected | >72 hours |

| Lyophilized + Trehalose | >1 week |

Advanced Data Contradiction: Discrepant Melting Points

Q. Q6. Literature reports melting points ranging from 92°C to 201°C. How can researchers validate the correct value?

Methodological Answer:

- Recrystallization : Purify via slow cooling in ethanol/water (70:30 v/v) to obtain single crystals for X-ray diffraction (XRD), confirming the true melting point .

- DSC Analysis : Differential Scanning Calorimetry (heating rate 5°C/min) identifies polymorphic transitions or impurities affecting reported values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.